An In-Depth Technical Guide to Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate: A Key Fluorinated Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate: A Key Fluorinated Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Consequently, fluorinated building blocks are indispensable tools for medicinal chemists. Among these, β-keto esters bearing perfluoroalkyl substituents are of particular interest due to their versatile reactivity. This guide provides a comprehensive overview of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, a key fluorinated building block, from its synthesis and chemical properties to its application in the synthesis of complex heterocyclic systems relevant to drug discovery.
Nomenclature and Physicochemical Properties
The compound commonly known as Ethyl pentafluoropropionylacetate is systematically named ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate according to IUPAC nomenclature.[3]
| Property | Value | Source |
| IUPAC Name | ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate | [3] |
| Synonyms | Ethyl pentafluoropropionylacetate, Ethyl 4,4,5,5,5-pentafluoro-3-oxovalerate | [3] |
| CAS Number | 663-35-4 | [3] |
| Molecular Formula | C₇H₇F₅O₃ | [3] |
| Molecular Weight | 234.12 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | TCI Chemicals |
| Boiling Point | 64 °C at 60 mmHg | TCI Chemicals |
| Density | 1.34 g/mL at 20 °C | TCI Chemicals |
Synthesis of Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate
The primary method for synthesizing β-keto esters is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[4][5][6] For the synthesis of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, this involves a crossed Claisen condensation between ethyl pentafluoropropionate and ethyl acetate.
Reaction Scheme: Claisen Condensation
Caption: General scheme for the Claisen condensation to form the target compound.
Detailed Experimental Protocol (Adapted from a similar procedure for a trifluoro-analogue)
This protocol is adapted from the synthesis of ethyl 4,4,4-trifluoroacetoacetate and should be optimized for the synthesis of the pentafluoro-analogue.[7]
Materials:
-
Ethyl pentafluoropropionate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Anhydrous diethyl ether or another suitable aprotic solvent
-
Hydrochloric acid (HCl) or another suitable acid for workup
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
A mixture of ethyl pentafluoropropionate and ethyl acetate is added dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is then cooled again in an ice bath, and the reaction is quenched by the slow addition of aqueous HCl until the mixture is acidic (pH ~5-6).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate as a colorless to pale yellow liquid.
Chemical Reactivity and Mechanistic Insights
Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a bifunctional molecule with a reactive β-dicarbonyl moiety. The presence of the strongly electron-withdrawing pentafluoroethyl group significantly influences its reactivity.
-
Acidity of the α-protons: The methylene protons situated between the two carbonyl groups (the α-protons) are significantly more acidic than those in non-fluorinated β-keto esters. This is due to the inductive effect of the pentafluoroethyl group, which stabilizes the resulting enolate anion. This enhanced acidity facilitates deprotonation, even with weaker bases, making it a versatile nucleophile in various carbon-carbon bond-forming reactions.
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate exists as an equilibrium mixture of keto and enol tautomers. The electron-withdrawing nature of the pentafluoroethyl group generally favors the enol form to a greater extent than in non-fluorinated analogues, as it increases the acidity of the enolic proton and can participate in intramolecular hydrogen bonding.
-
Reactivity of the Carbonyl Groups: The two carbonyl groups exhibit different electrophilicities. The ketone carbonyl is rendered more electrophilic by the adjacent pentafluoroethyl group, making it more susceptible to nucleophilic attack compared to the ester carbonyl. This differential reactivity can be exploited for selective transformations.
Caption: Influence of the pentafluoroethyl group on the reactivity of the β-keto ester.
Applications in Drug Development and Organic Synthesis
Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a valuable building block for the synthesis of a wide range of heterocyclic compounds, many of which are of interest in drug discovery.[8][9][10] Its utility stems from the ability to introduce a pentafluoroethyl group into a target molecule, which can impart desirable pharmacological properties.[1]
Synthesis of Fluorinated Pyrimidines
A significant application of this compound is in the synthesis of fluorinated pyrimidine derivatives. Pyrimidines are a class of heterocycles that are central to many biologically active compounds, including several approved drugs.[11][12] The reaction of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate with amidines or other suitable nitrogen-containing binucleophiles provides a straightforward route to pyrimidines bearing a pentafluoroethyl group.
General Reaction Scheme for Pyrimidine Synthesis:
Caption: General pathway for the synthesis of fluorinated pyrimidines.
Intermediate in the Synthesis of Voriconazole
Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a key precursor to 6-ethyl-5-fluoropyrimidin-4-ol, a crucial intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[13] This underscores the industrial and pharmaceutical relevance of this fluorinated building block.
Multicomponent Reactions
The reactivity profile of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate makes it an excellent substrate for multicomponent reactions (MCRs). For instance, it can participate in a one-pot, three-component reaction with aldehydes and 1,3-diaminopropane to generate diverse pyrido[1,2-a]pyrimidine scaffolds, which are of interest for their potential biological activities.[14][15]
Characterization and Spectroscopic Data
Comprehensive characterization is crucial for confirming the identity and purity of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate. The following are expected spectroscopic features:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The α-methylene protons will likely appear as a singlet, the chemical shift of which will be indicative of the electronic environment between the two carbonyls. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the α-carbon, and the carbons of the pentafluoroethyl group. The chemical shifts of the carbons in the pentafluoroethyl group will be significantly affected by the attached fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals for the -CF₂- and -CF₃ groups. The coupling between these fluorine nuclei will provide valuable structural information.[16]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the ethoxy group, the ethyl group, and fragmentation of the pentafluoroethyl chain, providing further structural confirmation.
Safety and Handling
Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a flammable liquid and vapor.[3] It may cause skin and serious eye irritation, as well as respiratory irritation.[3] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Conclusion
Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate is a highly valuable and versatile fluorinated building block in organic synthesis and medicinal chemistry. Its unique reactivity, conferred by the presence of the pentafluoroethyl group, makes it an ideal precursor for the synthesis of a wide array of complex, fluorine-containing molecules, particularly heterocyclic systems like pyrimidines. Its demonstrated utility as an intermediate in the synthesis of the antifungal drug Voriconazole highlights its significance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage the strategic incorporation of fluorine in the development of novel therapeutics.
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